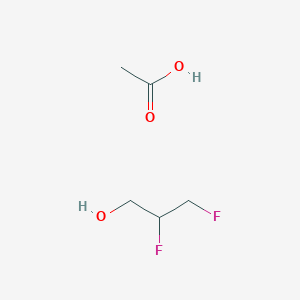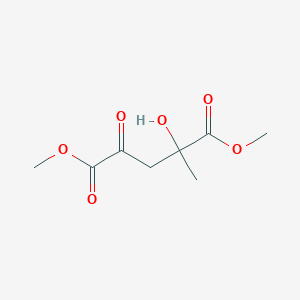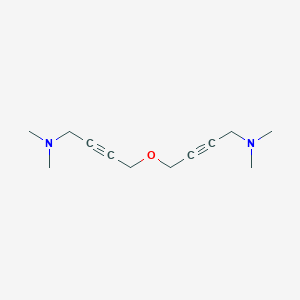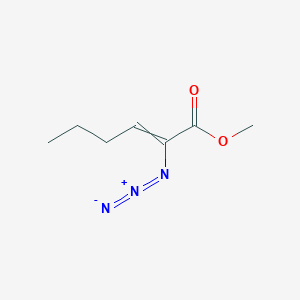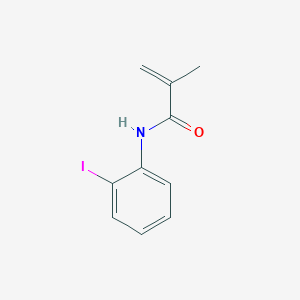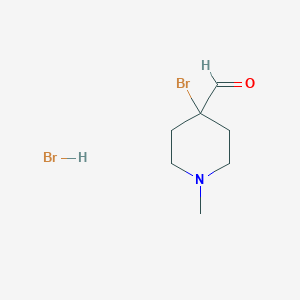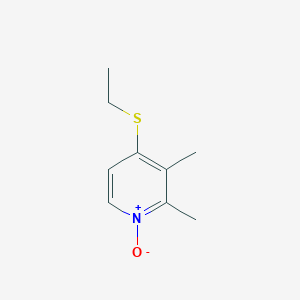
1-Methyl-3-propoxycyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propoxycyclohex-1-ene is an organic compound belonging to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure This particular compound features a cyclohexene ring substituted with a methyl group at the first position and a propoxy group at the third position
Métodos De Preparación
The synthesis of 1-Methyl-3-propoxycyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Análisis De Reacciones Químicas
1-Methyl-3-propoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a catalyst like palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: The propoxy group can be substituted with other functional groups through reactions with appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-propoxycyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-propoxycyclohex-1-ene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
1-Methyl-3-propoxycyclohex-1-ene can be compared with other similar compounds such as:
1-Methyl-3-propylcyclohexane: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and physical properties.
1-Methylcyclohexene: This compound has a simpler structure with only a methyl group and a double bond, making it less versatile in terms of chemical modifications.
3-Methyl-1-propylcyclohexene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications.
Propiedades
Número CAS |
105311-09-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-methyl-3-propoxycyclohexene |
InChI |
InChI=1S/C10H18O/c1-3-7-11-10-6-4-5-9(2)8-10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
RMQRJMNRYDCOIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CCCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
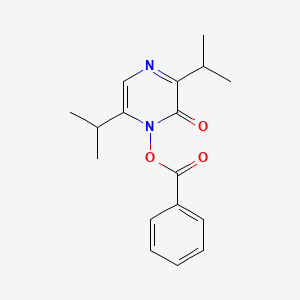
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
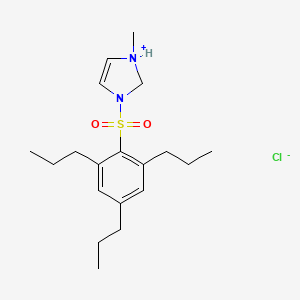
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
